molecular formula C22H26N4O5 B2778810 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049575-31-6

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2778810
CAS RN: 1049575-31-6
M. Wt: 426.473
InChI Key: PRYMSSIOQGUNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide” is a complex organic compound. It incorporates a benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products and synthetic compounds with important pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been synthesized . The synthesis involved a condensation method using benzo[d][1,3]dioxole carbaldehyde . The newly synthesized compounds were characterized by elemental analysis and various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single crystal X-ray crystallographic methods . The crystal structure of a related compound, 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane, was established .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties was achieved via a Pd-catalyzed C-N cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure of a related compound was analyzed using single crystal X-ray diffraction method . Thermal decomposition behavior of the compound was studied by thermogravimetric analysis .

Scientific Research Applications

Antitumor Activity

This compound has shown promise in the field of oncology as a potential antitumor agent. Studies have indicated that derivatives of this compound can induce apoptosis and cause cell cycle arrest in cancer cell lines, such as the HeLa cell line . This suggests its utility in designing new therapeutic agents for cancer treatment.

Selectivity Between Cancer and Normal Cells

Research has demonstrated that certain analogs of this compound exhibit good selectivity between cancer cells and normal cells . This selectivity is crucial for reducing the side effects of chemotherapy by targeting cancer cells while sparing healthy ones.

Synthesis of Novel Organic Compounds

The structural complexity of this compound makes it a valuable precursor in the synthesis of novel organic compounds. Its derivatives can be used to create a variety of new molecules with potential applications in medicinal chemistry and materials science .

Crystallography Studies

The compound’s derivatives have been used in crystallography to determine the crystal structures of new materials. These studies can provide insights into the molecular arrangement and interactions within a solid state, which is essential for understanding material properties .

Pharmacological Research

Due to its structural similarity to compounds that interact with the central nervous system, this compound could be used in pharmacological research to develop new drugs that target neurological pathways .

Mechanism of Action

While the specific mechanism of action for “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide” is not available, related compounds have shown various biological activities. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties exhibited anticancer activity against various cancer cell lines .

Future Directions

The wide spectrum of attractive utilization of similar compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-29-18-5-3-2-4-17(18)26-12-10-25(11-13-26)9-8-23-21(27)22(28)24-16-6-7-19-20(14-16)31-15-30-19/h2-7,14H,8-13,15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYMSSIOQGUNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.